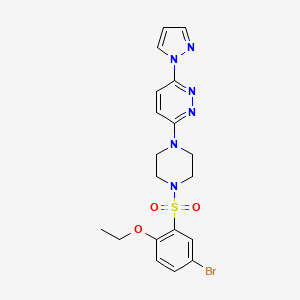

3-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN6O3S/c1-2-29-16-5-4-15(20)14-17(16)30(27,28)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDPQDNSKSFDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes:

- A pyridazine core, which is known for its diverse pharmacological properties.

- A piperazine moiety that often contributes to the modulation of biological targets.

- A sulfonyl group that enhances solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 372.27 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets, particularly in kinase inhibition and antimicrobial activity.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Kinase Inhibition : The compound may act as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy due to their role in disrupting signaling pathways that promote tumor growth.

- Antimicrobial Activity : Similar derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group may enhance the compound's ability to penetrate bacterial membranes.

- Neuropharmacological Effects : Given the piperazine structure, there is potential for activity at neurotransmitter receptors, which may influence mood and cognition.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

| Activity Type | Target Organism/Pathway | IC50/Effectiveness | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | Low nanomolar range | |

| Antibacterial | E. coli | 360 nM | |

| Antibacterial | S. aureus | 710 nM | |

| Antimicrobial | P. aeruginosa | 500 nM |

Case Studies

- Cancer Research : In a study investigating kinase inhibitors, compounds similar to the target molecule demonstrated significant inhibition of mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC). The selectivity for mutant over wild-type receptors was noted to reduce side effects commonly associated with broader-spectrum inhibitors .

- Antibacterial Efficacy : A series of piperazine derivatives were tested against common bacterial strains using the agar disc-diffusion method. The results indicated that compounds with a similar sulfonyl-piperazine structure exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Neuropharmacological Studies : The compound's potential effects on neurotransmitter systems were explored in vitro, showing promising results in modulating serotonin and dopamine receptors, which could have implications for treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred functional differences between the target compound and analogous molecules:

Key Observations:

Role of Sulfonyl-Piperazine Group: The target compound’s sulfonyl-piperazine moiety likely enhances solubility compared to the non-sulfonated analog in . Sulfonyl groups are known to improve aqueous solubility and hydrogen-bonding capacity, which may influence pharmacokinetics .

Bromoethoxy vs. Bromophenyl : The bromoethoxy group in the target compound introduces an ether linkage, which may reduce steric hindrance compared to the bulkier bromophenyl group in . Ethoxy groups can also modulate metabolic stability by resisting oxidative degradation.

Pyrazole vs.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this pyridazine-piperazine sulfonamide derivative?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Sulfonylation of Piperazine: Reacting piperazine with 5-bromo-2-ethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Pyridazine Functionalization: Introducing the pyrazole moiety via nucleophilic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) at the 6-position of pyridazine .

Optimization Strategies: - Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity .

- Monitor intermediates via HPLC or LC-MS to minimize side reactions (e.g., sulfonamide hydrolysis or piperazine ring degradation) .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals based on substituent effects (e.g., deshielding of pyridazine protons at δ 8.5–9.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (exact mass for C21H22BrN5O3S: 527.06 g/mol) .

- X-ray Crystallography: Resolve sulfonamide bond geometry and piperazine ring conformation (e.g., chair vs. boat) to validate stereoelectronic effects .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-bacterial vs. anti-viral efficacy) for similar pyridazine derivatives?

Methodological Answer:

- Mechanistic Validation: Use enzyme inhibition assays (e.g., kinase or protease targets) to isolate activity pathways .

- Structural Analog Comparison: Synthesize derivatives with controlled substitutions (e.g., replacing Br with Cl or modifying the ethoxy group) to correlate structure-activity relationships (SAR) .

- Control Experiments: Test against isogenic bacterial/viral strains to rule out off-target effects .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .

- Quantum Chemical Calculations: Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .

- MD Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate docking predictions .

Advanced: How does the sulfonamide group influence pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

- Solubility: Measure logP values (e.g., via shake-flask method) to evaluate hydrophilicity; sulfonamide groups typically reduce logP by 1–2 units .

- Metabolic Stability: Incubate with liver microsomes to identify major Phase I metabolites (e.g., CYP450-mediated oxidation of ethoxy groups) .

- Formulation Strategies: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Fragment-Based Design: Synthesize truncated analogs (e.g., removing pyrazole or piperazine moieties) to identify pharmacophoric elements .

- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity data .

- Parallel Synthesis: Generate a library of 20–50 derivatives with systematic substitutions (e.g., halogens, alkyl/aryl groups) .

Advanced: How can researchers address discrepancies in reported enzyme inhibition IC50 values across studies?

Methodological Answer:

- Standardized Assay Conditions: Use uniform buffer pH, temperature, and substrate concentrations (e.g., 25 mM Tris-HCl pH 7.4, 37°C) .

- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

- Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Advanced: What strategies mitigate toxicity risks during in vivo testing of this compound?

Methodological Answer:

- In Vitro Tox Screens: Assess cytotoxicity in HepG2 (liver) and HEK293 (kidney) cell lines at 10–100 μM concentrations .

- Metabolite Profiling: Identify reactive intermediates (e.g., quinone methides) via trapping agents like glutathione .

- Dose Escalation Studies: Use OECD guidelines for acute toxicity (e.g., fixed-dose procedure) in rodent models .

Advanced: How can researchers leverage green chemistry principles in synthesizing this compound?

Methodological Answer:

- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce metal waste .

- Energy Efficiency: Optimize microwave-assisted reactions to reduce reaction times from hours to minutes .

Advanced: What analytical methods detect and quantify degradation products under accelerated stability conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.